molecular formula C25H18F4N2O2S B11612264 2,2,2-trifluoro-1-[3-(4-fluorophenyl)-1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

2,2,2-trifluoro-1-[3-(4-fluorophenyl)-1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone

Cat. No.: B11612264
M. Wt: 486.5 g/mol
InChI Key: WSPWJMBXBCNIDZ-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-1-[3-(4-fluorophenyl)-1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone is a complex organic compound characterized by its unique structure, which includes trifluoromethyl, fluorophenyl, hydroxy, and thiophenyl groups

Preparation Methods

The synthesis of 2,2,2-trifluoro-1-[3-(4-fluorophenyl)-1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route involves the use of Grignard reagents for the formation of the trifluoromethyl group . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium for coupling reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluorophenyl and thiophenyl groups can undergo substitution reactions with nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,2,2-trifluoro-1-[3-(4-fluorophenyl)-1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl and fluorophenyl groups contribute to its high affinity for hydrophobic pockets in proteins, enhancing its binding efficiency . The thiophenyl group may also play a role in modulating its biological activity by interacting with sulfur-containing amino acids in proteins.

Comparison with Similar Compounds

Similar compounds to 2,2,2-trifluoro-1-[3-(4-fluorophenyl)-1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone include:

The uniqueness of this compound lies in its complex structure, which provides a diverse range of functional groups for various chemical reactions and interactions.

Properties

Molecular Formula

C25H18F4N2O2S

Molecular Weight

486.5 g/mol

IUPAC Name

9-(4-fluorophenyl)-6-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C25H18F4N2O2S/c26-16-9-7-14(8-10-16)15-12-18-22(20(32)13-15)23(21-6-3-11-34-21)31(24(33)25(27,28)29)19-5-2-1-4-17(19)30-18/h1-11,15,23,30H,12-13H2

InChI Key

WSPWJMBXBCNIDZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CS4)C(=O)C(F)(F)F)C5=CC=C(C=C5)F

Origin of Product

United States

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